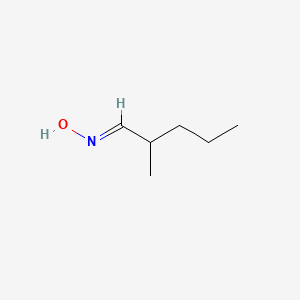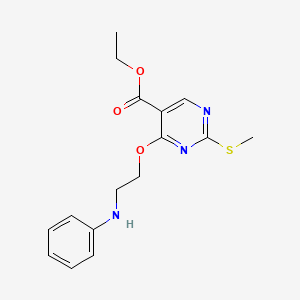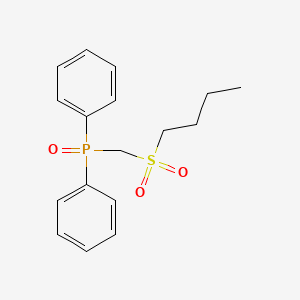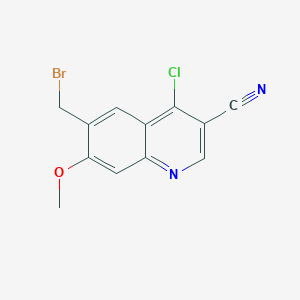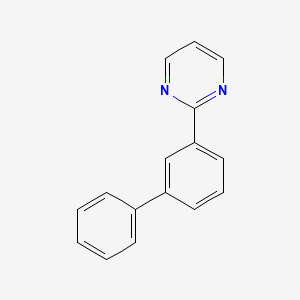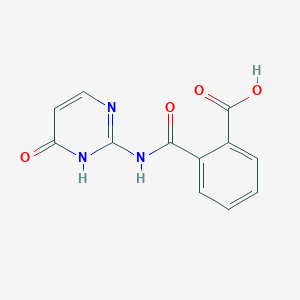![molecular formula C6H7N5S B13100065 N-ethyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine CAS No. 89712-90-3](/img/structure/B13100065.png)
N-ethyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of thiadiazolo-pyrimidines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine typically involves multi-component reactions. One common method is the microwave-assisted synthesis, which involves the reaction of aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of an ionic liquid such as [Et3NH]+[HSO4]- under solvent-free conditions . This method is advantageous due to its high yield, short reaction time, and environmentally friendly nature.
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can further improve the sustainability of the industrial production methods .
Analyse Chemischer Reaktionen
Types of Reactions
N-ethyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms in the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols. Substitution reactions can lead to various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
N-ethyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of N-ethyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, this compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
N-ethyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine can be compared with other similar compounds, such as:
Thiazolopyrimidines: These compounds share a similar core structure but differ in the substitution patterns and functional groups.
Benzothiazolopyrimidines: These compounds contain a benzene ring fused to the thiadiazolo-pyrimidine core, which can enhance their electronic properties and biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethyl group, which can influence its reactivity and biological activity .
Eigenschaften
CAS-Nummer |
89712-90-3 |
|---|---|
Molekularformel |
C6H7N5S |
Molekulargewicht |
181.22 g/mol |
IUPAC-Name |
N-ethyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine |
InChI |
InChI=1S/C6H7N5S/c1-2-7-5-4-6(9-3-8-5)11-12-10-4/h3H,2H2,1H3,(H,7,8,9,11) |
InChI-Schlüssel |
WTYUALAESWVFIG-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=NC=NC2=NSN=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


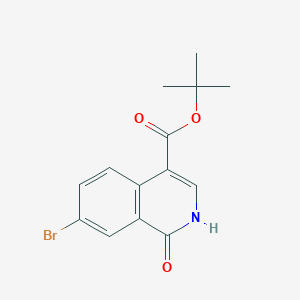
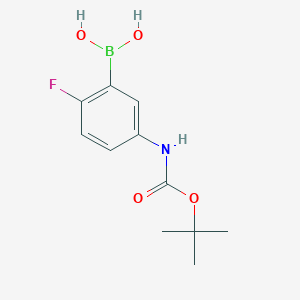
![5-Iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13099995.png)
![(S)-4-Thioxohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13099997.png)
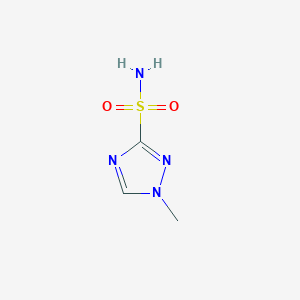
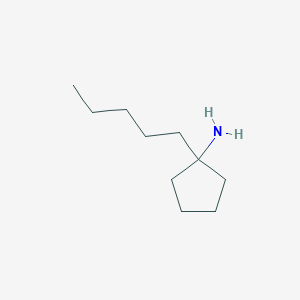
![6-(3-Fluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13100003.png)

